molecular formula C20H21N3O2S B2983696 N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-06-1

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2983696
CAS No.: 851131-06-1
M. Wt: 367.47
InChI Key: LPIWNYBNAWENOA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide and similar compounds have been the subject of various scientific research studies focusing on their synthesis and potential biological activities. For instance, Kumaraswamy Gullapelli, M. Thupurani, and G. Brahmeshwari (2014) synthesized derivatives of this compound and evaluated their antibacterial activity (Gullapelli, Thupurani, & Brahmeshwari, 2014). Similarly, Zeynep Aktürk et al. (2002) investigated omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, assessing their anticonvulsant activity. They identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound in the series (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antioxidant and Anti-Inflammatory Properties

A study by Satish Koppireddi et al. (2013) synthesized novel derivatives, including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, and evaluated them for anti-inflammatory and antioxidant activity. They found that certain compounds exhibited both antioxidant and anti-inflammatory activities (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Anticancer Potential

Research into the anticancer potential of these compounds has also been conducted. For instance, a study by L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) explored the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study by A. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity against human lung adenocarcinoma cells, finding certain compounds to exhibit high selectivity and apoptosis-inducing properties (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Pharmacological Evaluation

Various pharmacological evaluations have been conducted on similar compounds. For example, F. Porreca et al. (2006) characterized the antinociceptive pharmacology of N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate, a novel nonpeptidic bradykinin B1 receptor antagonist, demonstrating its significant antinociceptive actions in various pain models (Porreca, Vanderah, Guo, Barth, Dodey, Peyrou, Luccarini, Junien, & Pruneau, 2006).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-25-18-9-7-16(8-10-18)22-19(24)14-26-20-21-11-12-23(20)17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIWNYBNAWENOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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